4-(Aminomethyl)-2,5-difluoroaniline
Overview
Description
4-(Aminomethyl)-2,5-difluoroaniline is an organic compound with the molecular formula C7H8F2N2 It is a derivative of aniline, where the amino group is substituted with an aminomethyl group and two fluorine atoms at the 2 and 5 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,5-difluoroaniline typically involves the following steps:
Nitration: The starting material, 2,5-difluorotoluene, undergoes nitration to form 2,5-difluoro-4-nitrotoluene.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Aminomethylation: The resulting 4-amino-2,5-difluorotoluene is then subjected to aminomethylation using formaldehyde and a secondary amine, such as dimethylamine, under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of efficient catalysts and solvents can also enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2,5-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Aminomethyl)-2,5-difluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2,5-difluoroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The aminomethyl group can form hydrogen bonds with biological targets, while the fluorine atoms can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of fluorine atoms.
2,5-Difluoroaniline: Lacks the aminomethyl group.
4-Aminocoumarin: Contains a coumarin ring instead of a benzene ring.
Uniqueness
4-(Aminomethyl)-2,5-difluoroaniline is unique due to the presence of both the aminomethyl group and the fluorine atoms, which confer distinct chemical and physical properties. The fluorine atoms increase the compound’s stability and resistance to metabolic degradation, while the aminomethyl group enhances its reactivity and potential for forming hydrogen bonds.
Properties
IUPAC Name |
4-(aminomethyl)-2,5-difluoroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,3,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOLDUNFAWPLBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)N)F)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00666680 | |
Record name | 4-(Aminomethyl)-2,5-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00666680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401909-15-7 | |
Record name | 4-(Aminomethyl)-2,5-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00666680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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